molecular formula C16H10Cl2O3 B3041246 3(2',4'-Dichlorophenyl)-7-methoxycoumarin CAS No. 263365-45-3

3(2',4'-Dichlorophenyl)-7-methoxycoumarin

Cat. No.: B3041246
CAS No.: 263365-45-3
M. Wt: 321.2 g/mol
InChI Key: ZMYYRVFXYRDTBW-UHFFFAOYSA-N
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Description

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of dichlorophenyl and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin typically involves the condensation of 2,4-dichlorophenylacetic acid with 7-methoxy-4-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3(2’,4’-Dichlorophenyl)-7-hydroxycoumarin.

    Reduction: Formation of 3(2’,4’-Dichlorophenyl)-7-methoxydihydrocoumarin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of fluorescent dyes and as a component in the formulation of certain pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cytochrome P450 and topoisomerase, which are involved in drug metabolism and DNA replication, respectively.

    Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin can be compared with other similar compounds such as:

    3(2’,4’-Dichlorophenyl)-coumarin: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    7-Methoxycoumarin: Lacks the dichlorophenyl group, leading to reduced antimicrobial and anticancer activities.

    3(2’,4’-Dichlorophenyl)-7-hydroxycoumarin: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9-6-13(16(19)21-15(9)8-11)12-5-3-10(17)7-14(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYYRVFXYRDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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